
Cyclohexanamine, 4-(1,1-dimethylethyl)-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanamine, 4-(1,1-dimethylethyl)-N,N-dimethyl- is an organic compound with the molecular formula C12H25N It is a derivative of cyclohexanamine, where the amine group is substituted with a tert-butyl group at the 4-position and two methyl groups on the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanamine, 4-(1,1-dimethylethyl)-N,N-dimethyl- typically involves the alkylation of cyclohexanamine. One common method is the reaction of cyclohexanamine with tert-butyl chloride in the presence of a base such as sodium hydroxide. This reaction proceeds via nucleophilic substitution to yield the desired product.
Industrial Production Methods
In industrial settings, the production of Cyclohexanamine, 4-(1,1-dimethylethyl)-N,N-dimethyl- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanamine, 4-(1,1-dimethylethyl)-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary or primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products Formed
Oxidation: N-oxides of Cyclohexanamine, 4-(1,1-dimethylethyl)-N,N-dimethyl-.
Reduction: Secondary or primary amines.
Substitution: Various substituted cyclohexanamines depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Cyclohexanamine, 4-(1,1-dimethylethyl)-N,N-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclohexanamine, 4-(1,1-dimethylethyl)-N,N-dimethyl- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanamine, 4-(1,1-dimethylethyl)-: Lacks the N,N-dimethyl substitution.
Cyclohexanamine, N,N-dimethyl-: Lacks the tert-butyl group at the 4-position.
Cyclohexanamine, 4-(1,1-dimethylethyl)-N-ethyl-: Has an ethyl group instead of dimethyl groups on the nitrogen atom.
Uniqueness
Cyclohexanamine, 4-(1,1-dimethylethyl)-N,N-dimethyl- is unique due to the combination of the tert-butyl group at the 4-position and the N,N-dimethyl substitution. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
22397-91-7 |
|---|---|
Molekularformel |
C12H25N |
Molekulargewicht |
183.33 g/mol |
IUPAC-Name |
4-tert-butyl-N,N-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C12H25N/c1-12(2,3)10-6-8-11(9-7-10)13(4)5/h10-11H,6-9H2,1-5H3 |
InChI-Schlüssel |
DTFQGYQYVSRQIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC(CC1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


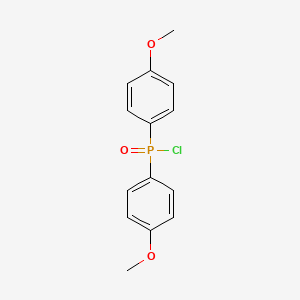
![[(1R,2R)-2-ethenylcyclopropyl]methanol](/img/structure/B14701367.png)

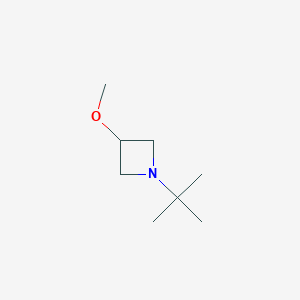
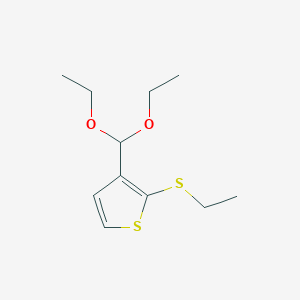
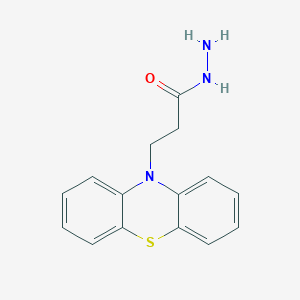

![Benzo[b]thiophene, 6-bromo-2,3,5-trimethyl-](/img/structure/B14701405.png)

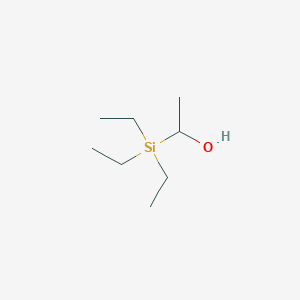
![8-Methoxy-3,3,5,11-tetramethyl-3,11-dihydropyrano[3,2-a]carbazole](/img/structure/B14701414.png)


![5-{[(4-Chlorobenzyl)amino]methyl}-2-methylpyrimidin-4-amine](/img/structure/B14701428.png)
